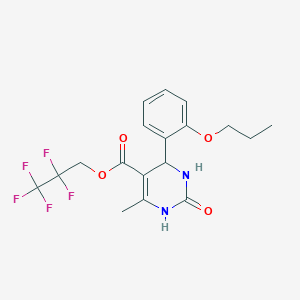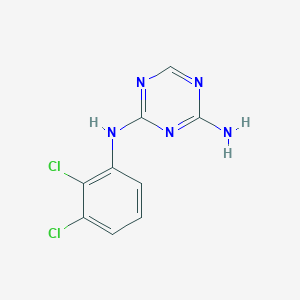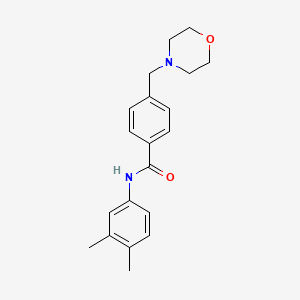
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that belongs to the class of benzamides. It has been studied for its potential applications in neuroscience and neuropharmacology. DMXB-A is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs) and has been found to have beneficial effects on cognitive function and memory in animal models.
Mécanisme D'action
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide acts as a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system. Activation of these receptors by N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function and memory. It has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide is its high selectivity for α7 nAChRs, which allows for more targeted effects on cognitive function and memory. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its effects on cognitive function and memory may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. It may also have applications in the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying its neuroprotective effects and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized through a multi-step process. The initial step involves the reaction of 3,4-dimethylphenylamine with 4-(chloromethyl)benzoic acid to form an intermediate compound. This intermediate is then reacted with morpholine to form the final product, N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been found to enhance cognitive function and memory in animal models of these disorders.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-3-8-19(13-16(15)2)21-20(23)18-6-4-17(5-7-18)14-22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIEOVIXRNQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

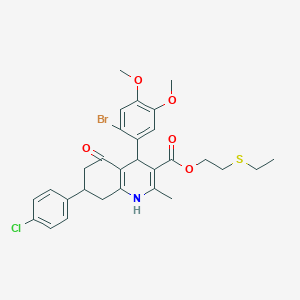
![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)
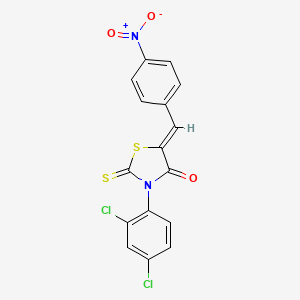

![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B4968829.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
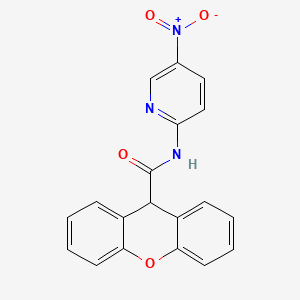
![2-(4-methylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4968851.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
